molecular formula C8H6N4 B1330215 2,2'-Bipyrimidine CAS No. 34671-83-5

2,2'-Bipyrimidine

Cat. No. B1330215
CAS RN: 34671-83-5
M. Wt: 158.16 g/mol
InChI Key: HKOAFLAGUQUJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Bipyrimidine is a chemical compound that has been the subject of various studies due to its potential applications in supramolecular chemistry and as a ligand in coordination complexes. It is a molecule consisting of two pyrimidine rings connected at their 2-positions, which allows it to act as a chelating agent, binding to metals and forming complexes with interesting photophysical and electrochemical properties .

Synthesis Analysis

The synthesis of 2,2'-bipyrimidine has been improved over time, with methods such as the Ullmann coupling of 2-iodopyrimidine yielding high-purity products . Additionally, Stille-type coupling procedures have been utilized to prepare derivatives of 2,2'-bipyrimidine, which are useful for the construction of molecular devices and metal-complexing molecular rods . The preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines has also been achieved, albeit with lower yields, by bromination of 2,2'-bipyrimidine .

Molecular Structure Analysis

The molecular structure of 2,2'-bipyrimidine and its derivatives has been extensively studied. Conformers and energetics of the molecule have been determined using computational methods, revealing stable cis and trans conformers and the barriers for their interconversion . X-ray diffraction methods have been employed to characterize the octahedral coordination environment in diorganotin complexes of 2,2'-bipyrimidine . The solid-state structures of various 2,2'-bipyrimidine metal complexes have also been reported, showing the molecule in a bridging mode between transition metals .

Chemical Reactions Analysis

2,2'-Bipyrimidine undergoes various chemical reactions to form complexes with different transition metals such as Ti, Mo, Fe, Ru, Pt, Ag, and Cu . An interesting reaction observed is the partial reduction of 2,2'-bipyrimidine during the synthesis of neutral Re(I)-based molecular rectangles, which leads to the formation of the H6bpym2- moiety . The reactivity of 2,2'-bipyrimidine with diorganotins has been studied, suggesting potential antitumor activity due to the lability of the ligand in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bipyrimidine complexes have been a focus of research due to their potential applications. Photophysical properties of binuclear ruthenium(II) complexes have been studied, showing that the complexes exhibit metal-to-ligand charge transfer and that their luminescence yield and lifetime can be affected by the binding of cations to the central bipyrimidine unit . Electrochemical properties of ruthenium polypyridyl complexes containing 2,2'-bipyrimidine have been found to be similar to those of their parent complexes, indicating their suitability as building blocks for molecular devices . The electrochemical behavior of organometallic Pt–Ag tweezer complexes with 2,2'-bipyrimidine has also been investigated, showing typical redox behavior for the bipym unit .

Scientific Research Applications

Conformational Analysis and Theoretical Studies

2,2'-Bipyrimidine has been extensively studied for its conformational properties. Lelj, Russo, and Chidichimo (1980) conducted a detailed conformational study using both theoretical ab initio methods and proton magnetic resonance, revealing specific equilibrium conformations of the molecule (Lelj, Russo, & Chidichimo, 1980). Similarly, Barone and Cristinziano (1993) investigated its conformational behavior through ab initio computations, offering insights into the torsional potential of 2,2'-bipyrimidine (Barone & Cristinziano, 1993).

Photophysical Behavior in Complexes

V. Bekiari et al. (2008) explored the photophysical behavior of 2,2'-bipyrimidine, particularly in the presence of lanthanide ions. They found that this substance can form stable complexes with luminescent lanthanide ions like Eu3+ and Tb3+, which are strongly luminescent due to ligand-to-metal energy transfer (Bekiari et al., 2008).

Application in Molecular Synthesis

The utility of 2,2'-bipyrimidine in synthesizing various complexes is evident in several studies. For instance, Overton and Connor (1982) described its use in forming binuclear complexes derived from chromium, molybdenum, and tungsten carbonyls (Overton & Connor, 1982). Additionally, Wu et al. (2008) reported an unprecedented partial reduction of 2,2'-bipyrimidine during the synthesis of neutral Re(I)-based molecular rectangles (Wu et al., 2008).

Structural Chemistry and Solid-State Properties

2,2'-Bipyrimidine has been instrumental in lanthanide chemistry for designing molecular complexes and polymeric materials. Gaël Zucchi (2011) emphasized its role as a polydentate neutral ligand in influencing the emissive and magnetic properties of lanthanide compounds (Zucchi, 2011).

Magnetic and Electrochemical Properties

Munnoet al. (1996) explored the magnetic behavior of honeycomb layered compounds using 2,2'-bipyrimidine, demonstrating its potential in influencing magnetic interactions in such structures (Munno et al., 1996). In the realm of electrochemistry, Ji, Huang, and Guadalupe (2000) synthesized ruthenium polypyridyl complexes containing 2,2'-bipyrimidine, indicating their utility in constructing molecular devices due to their unique spectroscopic and electrochemical properties (Ji, Huang, & Guadalupe, 2000).

Safety And Hazards

When handling 2,2’-Bipyrimidine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The sustained interest in the synthesis of new analogues of 2,2’-bipyridines is supported by the importance of compounds featuring bipyridine core in diverse areas of chemical, biomedical and other fields .

properties

IUPAC Name

2-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOAFLAGUQUJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188226
Record name 2,2'-Bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyrimidine

CAS RN

34671-83-5
Record name 2,2′-Bipyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34671-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034671835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-bipyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-BIPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67VU82SCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bipyrimidine
Reactant of Route 2
Reactant of Route 2
2,2'-Bipyrimidine
Reactant of Route 3
2,2'-Bipyrimidine
Reactant of Route 4
2,2'-Bipyrimidine
Reactant of Route 5
2,2'-Bipyrimidine
Reactant of Route 6
2,2'-Bipyrimidine

Citations

For This Compound
5,170
Citations
PS Braterman, JI Song, RD Peacock - Inorganic Chemistry, 1992 - ACS Publications
Polydentate ligands containing N-donor heterocyclic rings have played an important role inthe development of coordination chemistry and continue to be of widespread interest, …
Number of citations: 306 pubs.acs.org
JA Real, H Bolvin, A Bousseksou… - Journal of the …, 1992 - ACS Publications
This paper is concerned with the first two-step spin crossover presented by a polynuclear molecular compound, viz., the dinuclear iron (II) complex [Fe (bt)(NCS) 2] 2bpym, where bt …
Number of citations: 323 pubs.acs.org
G Brewer, E Sinn - Inorganic Chemistry, 1985 - ACS Publications
The synthesis and structural and magnetic properties of a series of 2, 2'-bipyrimidine-(Bpm-) bridged binuclear complexes L2M (Bpm) ML2 of Mn (II), Co (II), and Ni (II) are reported, …
Number of citations: 81 pubs.acs.org
A Real, J Zarembowitch, O Kahn, X Solans - Inorganic Chemistry, 1987 - ACS Publications
The first report by Cambi on a metal complex exhibiting a temperature-induced low-spin** high-spin transition appeared more than half a century ago. 2 Nevertheless, this field remains …
Number of citations: 175 pubs.acs.org
DP Rillema, G Allen, TJ Meyer, D Conrad - Inorganic chemistry, 1983 - ACS Publications
The photophysical properties of Ru (bpy) 32+*, where bpy is 2, 2'-bipyridine, has led to two general divisions of study. Electron-transfer reactions to and from the triplet excited state have …
Number of citations: 537 pubs.acs.org
O Fabelo, J Pasán, F Lloret, M Julve… - Inorganic …, 2008 - ACS Publications
Three new mixed-ligand cobalt(II) complexes of formula [Co 2 (H 2 O) 6 (bta)(bpym)] n ·4nH 2 O (1), [Co 2 (H 2 O) 2 (bta)(bpym)] n (2), and [Co 2 (H 2 O) 4 (bta)(bpym)] n ·2nH 2 O (3) (…
Number of citations: 102 pubs.acs.org
EV Dose, LJ Wilson - Inorganic Chemistry, 1978 - ACS Publications
Ru (III)] oxidation processes with Ex¡ 2 potentials (SCE) ranging from 0.93 to 1.29 V. The E [/2 potentials suggest an ordering in the B ligand x-acceptor ability of biimH2 «2, 9-Me2phen~ …
Number of citations: 225 pubs.acs.org
G De Munno, M Julve, F Lloret, J Faus… - Journal of the Chemical …, 1994 - pubs.rsc.org
Three new dinuclear cobalt(II) complexes [Co2(H2O)8(bipym)][NO3]41, [Co2(H2O)8(bipym)]-[SO4]2·2H2O 2 and [Co2(bipym)3(NCS)4]3(bipym = 2,2′-bipyrimidine) have been …
Number of citations: 105 pubs.rsc.org
JA Real, I Castro, A Bousseksou, M Verdaguer… - Inorganic …, 1997 - ACS Publications
This contribution is concerned with the synthesis and characterization of two new iron(II) spin-crossover dinuclear compounds of the formula [Fe(bpym)(NCSe) 2 ] 2 (bpym) (2) and [Fe(bt…
Number of citations: 145 pubs.acs.org
V Bekiari, KA Thiakou, CP Raptopoulou… - Journal of …, 2008 - Elsevier
The photophysical behavior of 2,2′-bipyrimidine has been studied alone and in the presence of several lanthanide or other metal ions. This substance, which is employed as bridging …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.